

Q134R: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Q134R

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Abstract

Q134R is a novel, neuroprotective 8-hydroxyquinoline derivative that has emerged as a promising therapeutic candidate for neurodegenerative disorders, with a primary focus on Alzheimer's disease. This document provides a comprehensive technical overview of **Q134R**, including its discovery, enantioselective synthesis, preclinical and clinical data, and its multifaceted mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Discovery and Rationale

Q134R was developed by Avidin Ltd. as part of a broader effort to synthesize and screen a library of over 150 analogues of 8-hydroxyquinolines for their cytoprotective effects. The primary therapeutic goal for this class of compounds is the treatment of Alzheimer's disease. **Q134R** was identified as a lead candidate due to its potent neuroprotective properties and favorable pharmacological profile.^[1] A key aspect of its development was the successful enantioselective synthesis to produce the enantiopure form of the molecule.^[2]

Synthesis

An enantioselective synthesis for **Q134R** has been developed and published, enabling the production of its enantiomers.^[2] The process utilizes either quinidine or quinine as a catalyst to

achieve enantiomer-pure products.[\[2\]](#) For clinical development, the enantiopure form of **Q134R** has been manufactured in kilogram quantities under Good Manufacturing Practice (GMP) conditions by SONEAS Research Ltd.[\[1\]](#) The potassium salt of **Q134R** is noted for its stability in both powder and formulated capsule forms.[\[1\]](#)

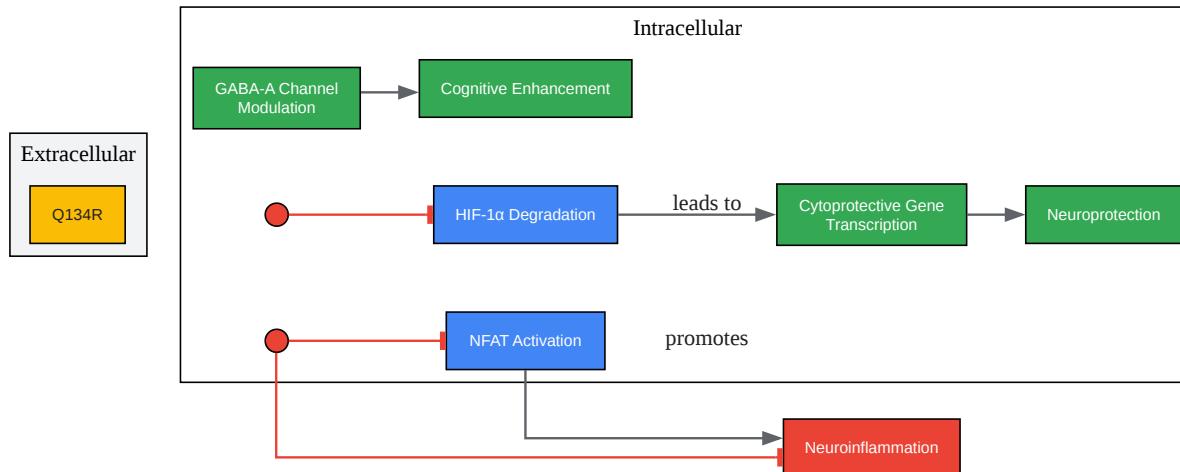
Mechanism of Action

Q134R exhibits a multi-target mechanism of action, which is a desirable attribute for complex multifactorial diseases like Alzheimer's. Its primary known mechanisms are:

- Inhibition of Nuclear Factor of Activated T-cells (NFAT) Signaling: **Q134R** suppresses NFAT signaling without directly inhibiting calcineurin (CN), the upstream activator of NFAT.[\[3\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#) This is a significant advantage as it may avoid the immunosuppressive side effects associated with direct calcineurin inhibitors like cyclosporine or tacrolimus.[\[6\]](#) The inhibition of NFAT signaling has been linked to beneficial effects on amyloid pathology, neuroinflammation, and synaptic function in preclinical models of Alzheimer's disease.[\[6\]](#)
- Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α): The compound has been shown to inhibit the degradation of the HIF-1 α protein.[\[1\]](#) The HIF-1 system is crucial for cellular adaptation to hypoxic conditions and activates the transcription of cytoprotective genes.[\[1\]](#)[\[2\]](#) This mechanism is believed to contribute to the neuroprotective effects of **Q134R**.
- Modulation of GABA-A Channels: **Q134R** demonstrates enantiomer-specific modulation of GABA-A channels on specific interneurons at nanomolar concentrations, which is thought to be responsible for its nootropic (cognitive-enhancing) effects.[\[1\]](#)

The interplay between the HIF-1 α and NFAT signaling pathways in the context of **Q134R**'s action is complex and an area of ongoing research.[\[3\]](#)

Signaling Pathway of **Q134R**



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Caption: Proposed signaling pathways of **Q134R**.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of **Q134R**.

In Vitro Studies

Assay	Model	Concentration	Outcome	Reference
Cytoprotection	Neurons and astrocytes	100 nM range	Strong cytoprotective effects against peroxide-induced cell death; recovery of mitochondrial membrane integrity.	[1]
NFAT Inhibition	Primary rat astrocytes	IC50 ~400 nM	Dose-dependent, partial inhibition of NFAT activity (35-40% maximal).	[3]
Calcineurin Activity	In vitro assays	-	No inhibition of calcineurin-mediated dephosphorylation of a non-NFAT target.	[3][5]
HIF-1 α Stabilization	In vitro assays	-	Stabilization of HIF-1 α protein.	[2]

In Vivo Studies

Model	Dosing	Outcome	Reference
Oligomeric A β toxicity in mice	4 mg/kg (oral)	Complete recovery of synaptic proteins and short-term memory.	[1]
Scopolamine-induced amnesia in mice	-	Recovery of cognition.	[1]
2xTg (PSE/APP) Alzheimer's model mice	-	Normalized Y-maze scores after 1 and 3 weeks of daily treatment.	[1]
APP/PS1 Alzheimer's model mice	4 mg/kg (oral, twice daily for 7 days)	Improved Y-maze performance.	[4]
APP/PS1 Alzheimer's model mice (chronic)	-	Reduced glial reactivity, prevented astrocytic NFAT4 upregulation, and improved synaptic function without altering A β plaque load.	[5][7]
Wild-type mice (chronic)	-	Promoted survival when administered beyond middle age.	[5][7]

Safety and Pharmacokinetics

- ADME-T: Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) studies have been completed.[1]
- Genotoxicity: The in vivo micronucleus test and the Ames test were both negative.[1]
- Safety Pharmacology: Studies on cardiovascular, central nervous system (Functional observational battery), and respiratory functions have demonstrated the safety of Q134R.[1]

- Toxicity: Subchronic and chronic (52 weeks, non-GLP in mice) toxicity studies revealed no toxic side effects.[1] The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg in rats, and the Maximal Tolerated Dose (MTD) was 12 mg/kg in dogs.[3]
- Pharmacokinetics: The absorption of **Q134R** is fast (Tmax: 2h), and plasma levels are proportional to the administered dose.[1] The compound is blood-brain barrier permeant.[3] [4]

Clinical Development

Q134R has progressed to clinical trials. A Phase 1A, first-in-human clinical trial was granted by the Hungarian competent authority (OGYÉI) and commenced in October 2016.[8] This single-blind study in 20 healthy volunteers successfully demonstrated the safety of **Q134R** in the dose range tested, with only mild to moderate adverse effects (e.g., headache) observed in both the treated and placebo groups.[6] The positive safety and pharmacokinetic data from this trial support further clinical development.[6] Future plans include a Phase 1B study and a Phase 2A study to confirm the cognitive-enhancing properties of **Q134R**.[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key experiments can be outlined based on published information.

In Vitro NFAT Activity Assay (Luciferase Reporter)

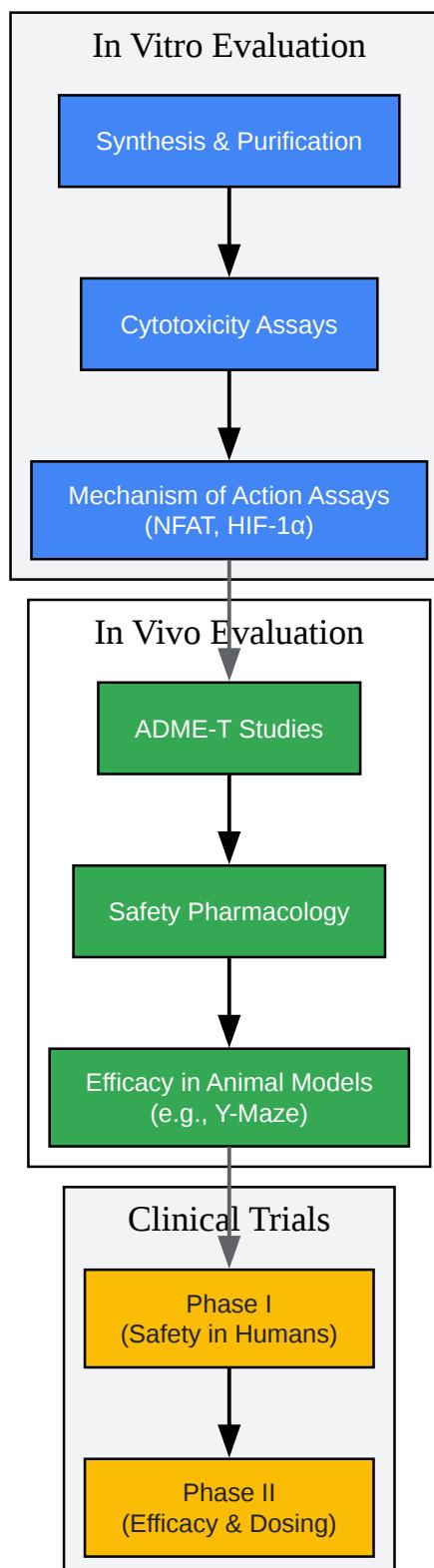
- Cell Culture: Primary rat astrocytes are cultured under standard conditions.
- Transfection: Cells are transfected with a luciferase reporter plasmid under the control of an NFAT-responsive promoter.
- Treatment: Cells are treated with various concentrations of **Q134R**.
- Stimulation: NFAT signaling is stimulated using an appropriate agonist (e.g., a calcium ionophore).
- Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to NFAT transcriptional activity.

- Data Analysis: The IC₅₀ value is calculated from the dose-response curve of **Q134R**-mediated inhibition of luciferase activity.

In Vivo Cognitive Assessment (Y-Maze)

- Animal Model: An appropriate mouse model of Alzheimer's disease (e.g., APP/PS1) or a pharmacologically induced amnesia model is used.
- Acclimation: Mice are acclimated to the Y-maze apparatus, which consists of three identical arms.
- Treatment: Mice are administered **Q134R** or a vehicle control via oral gavage for the specified duration.
- Testing: Each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a set period. The sequence of arm entries is recorded.
- Data Analysis: The percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. An increase in the alternation rate is indicative of improved spatial working memory.

Experimental Workflow for Preclinical Evaluation



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Caption: A generalized workflow for the preclinical and clinical evaluation of **Q134R**.

Conclusion

Q134R is a promising, clinical-stage drug candidate with a novel, multi-target mechanism of action for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate both NFAT and HIF-1 α signaling pathways, combined with a favorable safety profile, makes it a compelling molecule for further investigation. The data gathered to date provide a strong rationale for its continued development as a potential disease-modifying therapy.

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